

# Spectroscopic data (NMR, IR, UV-Vis) for (+)-Usnic acid standard

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## Compound of Interest

Compound Name: (+)-Usnic acid (Standard)

Cat. No.: B7781807

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## Spectroscopic Profile of (+)-Usnic Acid: A Technical Guide

Introduction: (+)-Usnic acid, a naturally occurring dibenzofuran derivative found predominantly in lichens, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1] A thorough characterization of this compound is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic data for a (+)-usnic acid standard, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility and accurate analysis by researchers in the fields of natural product chemistry, pharmacology, and drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of (+)-usnic acid exhibit characteristic signals corresponding to its unique chemical structure.

### 1.1. $^1\text{H}$ NMR Spectroscopic Data

The proton NMR spectrum of (+)-usnic acid shows distinct signals for the methyl, methine, and hydroxyl protons. The chemical shifts can vary slightly depending on the solvent used.

Proton Assignment	Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm)[2]	Chemical Shift ( $\delta$ ) in DMSO-d <sub>6</sub> (ppm)
-CH <sub>3</sub> (C-10)	1.75	1.70
-CH <sub>3</sub> (C-11)	2.08	2.05
-COCH <sub>3</sub> (C-14)	2.66	2.60
-COCH <sub>3</sub> (C-15)	2.66	2.63
H-4	5.90	5.98
-OH (C-7)	11.01	10.35
-OH (C-9)	13.30	13.25
-OH (C-3)	18.85	Not explicitly reported

## 1.2. <sup>13</sup>C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on all the carbon atoms present in the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm)[2]	Chemical Shift ( $\delta$ ) in DMSO-d <sub>6</sub> (ppm)[3]
C-1	198.0	197.6
C-2	105.3	105.4
C-3	191.6	191.8
C-4	98.2	98.5
C-4a	179.2	179.6
C-5a	101.5	101.7
C-6	163.9	164.1
C-7	103.8	104.1
C-8	157.5	157.7
C-9	109.2	109.5
C-9a	155.0	155.4
C-9b	59.1	59.3
C-10	7.4	7.7
C-11	31.2	31.5
C-12	201.8	202.0
C-13	32.1	32.3
C-14	27.8	28.1
C-15	200.3	200.5

### 1.3. Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of (+)-usnic acid is crucial for data consistency.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the (+)-usnic acid standard in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).<sup>[4]</sup> The choice of solvent can affect the chemical shifts of labile protons, such as those in hydroxyl groups.
- **Instrumentation:** A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is recommended for detailed structural analysis.<sup>[5]</sup>
- **$^1\text{H}$  NMR Acquisition:**
  - Number of scans: 8-16
  - Relaxation delay: 1-2 seconds<sup>[4]</sup>
  - Pulse width: Typically 30-45 degrees
  - Spectral width: 0-15 ppm
- **$^{13}\text{C}$  NMR Acquisition:**
  - Number of scans: 1024 or more, depending on the concentration and instrument sensitivity.
  - Relaxation delay: 2 seconds<sup>[4]</sup>
  - Pulse program: A standard proton-decoupled pulse sequence is used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm;  $\text{DMSO-d}_6$ :  $\delta\text{H} = 2.50$  ppm,  $\delta\text{C} = 39.52$  ppm) or an internal standard like tetramethylsilane (TMS).<sup>[4]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

## 2.1. IR Spectroscopic Data

The IR spectrum of (+)-usnic acid shows characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Functional Group	Vibrational Mode	Wavenumber (cm <sup>-1</sup> )[6][7]
Phenolic -OH	O-H stretch	3400-3200 (broad)
Aromatic C-H	C-H stretch	3100-3000
Aliphatic C-H	C-H stretch	2980-2850
Conjugated Ketone C=O	C=O stretch	~1695
Ester/Lactone C=O	C=O stretch	~1670
Aromatic C=C	C=C stretch	1620-1540
C-O	C-O stretch	1300-1000

## 2.2. Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** For solid samples like (+)-usnic acid, the potassium bromide (KBr) pellet technique is commonly employed.[8] A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[9]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the pure KBr pellet or the empty salt plate is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

### 3.1. UV-Vis Spectroscopic Data

The UV-Vis spectrum of (+)-usnic acid in a suitable solvent exhibits characteristic absorption maxima.

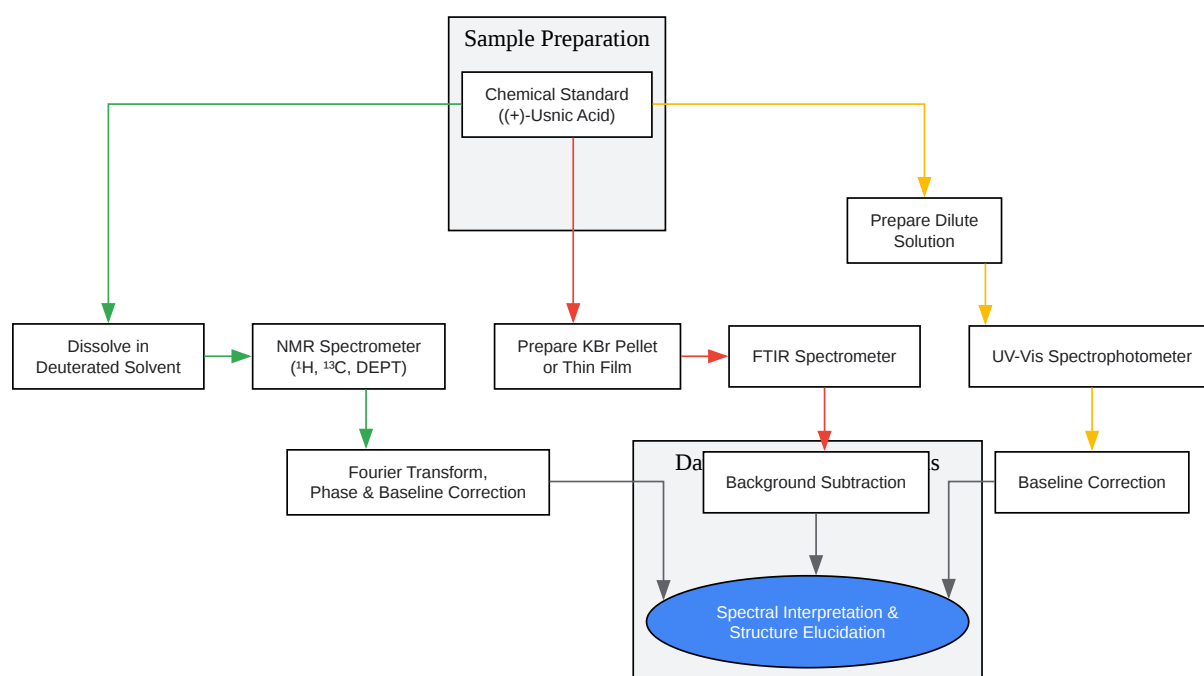
Solvent	$\lambda_{\text{max}}$ (nm)[10]
Methanol	232, 282
Ethanol	233, 283
Chloroform	235, 284

### 3.2. Experimental Protocol for UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of (+)-usnic acid is prepared by accurately weighing a small amount of the standard and dissolving it in a known volume of a suitable spectroscopic grade solvent (e.g., methanol, ethanol).[11] This stock solution is then diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-1.0).
- **Instrumentation:** A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.[12]
- **Data Acquisition:**
  - The instrument is first calibrated using a blank, which is the pure solvent used for sample preparation.[13]
  - The sample cuvette is then filled with the diluted solution of (+)-usnic acid.
  - The spectrum is recorded over a specific wavelength range, typically from 200 to 400 nm. [10]
  - The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified from the spectrum.

# Workflow for Spectroscopic Analysis of a Chemical Standard

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical standard such as (+)-usnic acid.



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Caption: General workflow for spectroscopic analysis of a chemical standard.

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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, UV-Vis) for (+)-Usnic acid standard]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7781807#spectroscopic-data-nmr-ir-uv-vis-for-usnic-acid-standard>]

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